
Trovafloxacin mesylate
Übersicht
Beschreibung
Trovafloxacinmesylat ist ein Breitbandantibiotikum, das üblicherweise unter dem Markennamen Trovan von Pfizer vermarktet wurde. Es übt seine antibakterielle Wirkung aus, indem es das Entwinden supercoilierter DNA in verschiedenen Bakterien hemmt, indem es die Aktivität der DNA-Gyrase und der Topoisomerase IV blockiert . Diese Verbindung erwies sich im Vergleich zu früheren Fluorchinolonen als wirksamer gegen grampositive Bakterien als gegen gramnegative Bakterien . aufgrund seines hepatotoxischen Potenzials wurde Trovafloxacinmesylat vom Markt genommen .
Herstellungsmethoden
Die Synthese von Trovafloxacinmesylat umfasst mehrere wichtige Schritte. Die Schlüsselreaktion beim Aufbau des Rings besteht in einer 1,3-dipolaren Cycloaddition von Ethyldiazoacetat an N-Cbz-3-Pyrrolin, um das Pyrrazolidin zu erhalten . Pyrolyse führt zum Verlust von Stickstoff und zur Bildung des Cyclopropylpyrrolidinrings . Der Ester wird dann zur entsprechenden Carbonsäure verseift . Die Säure unterliegt einer Variante der Curtius-Umlagerung, wenn sie mit Diphenylphosphorylazid behandelt wird, um das transiente Isocyanat zu erhalten . Die reaktive Funktion addiert tert-Butanol aus dem Reaktionsmedium, um das Produkt als Derivat seiner tert-Butyloxycarbonyl-Schutzgruppe zu erhalten . Katalytische Hydrierung entfernt dann die Carbobenzyloxy-Schutzgruppe, um das sekundäre Amin zu erhalten . Dieses Amin wird dann verwendet, um das reaktivere Fluor an der 7-Position in Ethyl-1-(2,4-Difluorphenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-Naphthyridin-3-carboxylat zu verdrängen .
Vorbereitungsmethoden
The synthesis of trovafloxacin mesylate involves several key steps. The key reaction in building the ring consists of a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in the loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate . The reactive function adds tert-Butyl alcohol from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Analyse Chemischer Reaktionen
Key Reaction Pathway
The synthesis employs (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives as intermediates (Fig. 1):
Critical Features :
-
Stereoselective formation of the cis-cyclopropane ring ensures thermodynamic stability .
-
The BOC group in 7 prevents undesired side reactions during subsequent coupling .
Hepatotoxic Pathways
Trovafloxacin’s cyclopropylamine moiety undergoes oxidative bioactivation (Table 2):
Experimental Evidence :
-
11 was identified via LC/MS/MS and NMR in chemically oxidized models .
-
20 µM trovafloxacin increased TNF-α (87%) and IL-1β (48%) in human liver models .
DNA Gyrase/Topoisomerase IV Inhibition
Trovafloxacin forms stable ternary complexes with bacterial enzymes (Table 3):
Structural Basis :
-
The 1,8-naphthyridine nucleus enhances DNA intercalation vs. quinolones .
-
Difluorophenyl group at position 1 improves Gram-positive affinity .
Prodrug Activation (Alatrofloxacin → Trovafloxacin)
-
Reaction : Enzymatic hydrolysis of L-alanyl-L-alanine side chain in alatrofloxacin .
-
Kinetics : Complete conversion in vivo within 30 minutes post-IV administration .
Cytokine Modulation in Eukaryotic Cells
Parameter | Trovafloxacin (10 µM) | Control | Reference |
---|---|---|---|
IL-6 reduction | 49% | 0% | |
NF-κB translocation | Prolonged by 2.5× | Baseline |
Mechanism : Mitochondrial Ca²⁺ dysregulation and Pannexin-1 inhibition (IC₅₀ = 4 µM) .
Wissenschaftliche Forschungsanwendungen
Microbiological Applications
Trovafloxacin mesylate exhibits broad-spectrum activity against various pathogens:
- Gram-Positive Bacteria : More effective against Gram-positive organisms compared to Gram-negative ones.
- Gram-Negative Bacteria : Effective against penicillin-susceptible and resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.25 mg/mL for over 700 isolates of pneumococci .
- Anaerobic Organisms : Demonstrates activity against anaerobes as well.
Table 1: Antimicrobial Efficacy of this compound
Pathogen Type | MIC (μg/mL) | Reference |
---|---|---|
Pneumococci | 0.125 | |
Staphylococcus aureus | 0.5 - 2.0 | |
Escherichia coli | 1.0 - 4.0 |
Eukaryotic Cell Culture Applications
In addition to its antibacterial properties, this compound has been utilized in various eukaryotic cell culture studies:
- Toxicity Assays : It has been shown to induce apoptosis in HepG2 cells, evidenced by increased lactate dehydrogenase leakage and elevated transcription of A20 and IκBα .
- Inflammation Studies : Prolonged activation of nuclear factor kappa B (NF-κB) was observed following treatment with this compound in combination with tumor necrosis factor (TNF), indicating its potential role in inflammatory pathways .
Table 2: Effects of this compound on HepG2 Cells
Parameter | Control | This compound (20 µM) + TNF (4 ng/mL) |
---|---|---|
LDH Leakage (U/L) | Baseline | Increased |
A20 Expression (Fold Change) | 1 | Elevated |
IκBα Expression (Fold Change) | 1 | Elevated |
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Resistance Studies : A study evaluated the resistance mechanisms in various bacterial strains, highlighting Trovafloxacin's efficacy even in resistant populations .
- Apoptosis Induction : Research demonstrated that this compound significantly increased apoptosis markers in liver cell cultures, suggesting implications for liver toxicity assessments .
Wirkmechanismus
The mechanism of action of trovafloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are essential for the uncoiling of supercoiled DNA in bacteria, which is necessary for replication, transcription, and repair . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Trovafloxacinmesylat ist mit anderen Fluorchinolonen verwandt, wie z. B. Ciprofloxacin und Ofloxacin . Es hat sich gezeigt, dass es gegen grampositive Bakterien wirksamer ist als diese anderen Fluorchinolone . Trotz seiner Wirksamkeit wurde Trovafloxacinmesylat aufgrund seines hepatotoxischen Potenzials vom Markt genommen . Ähnliche Verbindungen umfassen Ciprofloxacin, Ofloxacin und Levofloxacin .
Biologische Aktivität
Trovafloxacin mesylate, a synthetic fluoroquinolone antibiotic, has garnered attention due to its broad-spectrum antibacterial activity and unique mechanisms of action. This article explores its biological activity, including its mechanisms of action, efficacy against various bacteria, and associated toxicity.
Trovafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets two critical enzymes involved in DNA replication:
- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
- Topoisomerase IV : This enzyme is responsible for decatenation of daughter DNA strands after replication.
By forming a stable quinolone-DNA complex with these enzymes, trovafloxacin effectively inhibits their activity, leading to bacterial cell death. The mechanism can be summarized as follows:
Mechanism | Description |
---|---|
Inhibition of DNA Gyrase | Prevents the uncoiling of supercoiled DNA by blocking gyrase activity. |
Inhibition of Topoisomerase IV | Disrupts the separation of replicated DNA strands. |
Formation of Quinolone-DNA Complex | Stabilizes the complex, further inhibiting DNA synthesis. |
Spectrum of Activity
Trovafloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria, with a notable efficacy against anaerobic organisms. Its Minimum Inhibitory Concentrations (MICs) indicate that it is particularly effective against resistant strains, including:
- Streptococcus pneumoniae : MICs around 0.125 µg/ml for pneumococci have been reported.
- Staphylococcus aureus : Trovafloxacin shows superior potency compared to other fluoroquinolones against penicillin-resistant strains .
The following table summarizes the comparative efficacy of trovafloxacin with other fluoroquinolones:
Antibiotic | MIC (µg/ml) | Activity Against Resistant Strains |
---|---|---|
Trovafloxacin | 0.25 - 1.0 | High |
Ciprofloxacin | 1 - 4 | Moderate |
Levofloxacin | 0.5 - 2 | Moderate |
Sparfloxacin | 1 - 4 | Low |
Toxicity and Safety Profile
Despite its effectiveness, trovafloxacin has been associated with significant hepatotoxicity. It was withdrawn from the market in 1999 following reports of severe liver damage in patients. A study evaluating drug-induced liver toxicity indicated that:
- Trovafloxacin treatment resulted in a concentration-dependent reduction in cellular viability in liver models.
- At concentrations as low as 10 µM, it induced inflammatory responses characterized by increased levels of cytokines such as TNF-α and IL-18 .
Case Study: Hepatotoxicity Assessment
A recent study monitored liver cell integrity after treatment with trovafloxacin over a period of seven days. Key findings included:
- Significant cell layer disruption was observed by day three.
- By day seven, a marked decrease in DAPI-positive nuclei was noted, indicating cytotoxic effects at higher concentrations.
The following table outlines the observed effects based on concentration:
Concentration (µM) | Cell Viability (%) | Cytokine Release (TNF-α) |
---|---|---|
Control | 100 | Baseline |
10 | 51 | Increased |
20 | 22 | Significantly increased |
Research Findings
Several studies have reinforced the understanding of trovafloxacin's biological activity:
- Comparative Efficacy Study : Trovafloxacin was found to be five times more potent than ciprofloxacin against certain resistant strains due to its unique action on topoisomerase IV .
- In Vitro Studies : Demonstrated that trovafloxacin could induce apoptosis in hepatocytes and increased mitochondrial activity, suggesting both therapeutic potential and risks .
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNZICQDCVYXFW-GIPYJWDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045701 | |
Record name | Trovafloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147059-75-4 | |
Record name | Trovafloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trovafloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROVAFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.